molecular formula C6H7ClN2O B1351071 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 27006-76-4

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1351071
CAS RN: 27006-76-4
M. Wt: 158.58 g/mol
InChI Key: SZRSMNYUEXXEBL-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is an off-white to brown solid .


Molecular Structure Analysis

The molecular structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde are not detailed in the retrieved sources, pyrazole compounds are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

This compound has a melting point of 78-79°C and a predicted boiling point of 255.7±35.0 °C . Its density is predicted to be 1.31±0.1 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a versatile intermediate in organic synthesis, notably in the production of novel pyrazole derivatives. It has been studied for its crystal structure, which revealed specific molecular orientations and interactions. The crystal structure of a related derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined, showcasing the coplanarity of the aldehydic fragment with the adjacent pyrazole ring and highlighting the molecule's potential for further chemical modifications (Xu & Shi, 2011).

Application in Heterocyclic Synthesis

This chemical serves as a precursor in Sonogashira-type cross-coupling reactions to yield pyrazolo[4,3-c]pyridines, demonstrating its utility in synthesizing complex heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011). Similarly, its chemoselective transformation into 5-alkylamino-pyrazole-4-carbaldehydes through cesium- and copper-mediated amination emphasizes its adaptability in nucleophilic substitution reactions, offering high yields and showcasing its importance in the synthesis of functionally diverse pyrazole derivatives (Orrego-Hernández, Cobo, & Portilla, 2015).

Contribution to Novel Organic Compounds

The compound's application extends to the generation of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, illustrating its role in introducing fluorine atoms into organic frameworks, a valuable feature for pharmaceutical chemistry (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014). Moreover, its reaction with cyclohexylamine, depending on the aryl substituent, leads to different products, which highlights the compound's versatility in reaction pathways, providing insights into the effects of substituents on product formation (Orrego Hernandez, Portilla, Cobo, & Glidewell, 2015).

Supramolecular Chemistry

Further research into the compound's derivatives showcases the variety of molecular interactions and supramolecular assemblies it can participate in, such as hydrogen bonding and π-π stacking interactions. These properties are crucial for the design of molecular materials with specific functions (Trilleras, Utria, Cobo, & Glidewell, 2014).

Safety And Hazards

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-5(3-10)6(7)9(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRSMNYUEXXEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380505
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

CAS RN

27006-76-4
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-1,3-dimethylpyrazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To DMF (33.29 mL, 0.456 mol) was carefully added POCl3 (134.16 g, 81.5 mL 0.874 mol,) at 0° C. The reaction mixture was diluted with 1,2-dichloroethane (100 mL), then treated with a solution of crude 1,3-dimethyl-1H-pyrazol-5-ol (50 g, from Step 1) in dichloroethane (100 mL) under continued stirring at 0° C. The mixture was refluxed for 3 h, then left to stir overnight at room temperature. In order to decompose the formylating reagent, to the reaction mixture was added a solution of sodium hydroxide (91.2 g, 2.28 mol) in water (200 mL) dropwise at 0° C. The reaction mixture was diluted with water and extracted with dichloromethane (3×250 mL). The organic extracts were washed with water to neutral pH, washed with water, then dried with sodium sulfate. The solvent was removed under vacuum to afford the title product (31.1 g, 51% overall from methylhydrazine) as a yellow crystalline substance.
Name
Quantity
33.29 mL
Type
reactant
Reaction Step One
Name
Quantity
81.5 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
91.2 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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